molecular formula C19H25NO3 B2741275 1'-(3,3-Dimethylbutanoyl)spiro[chroman-2,4'-piperidin]-4-one CAS No. 887466-61-7

1'-(3,3-Dimethylbutanoyl)spiro[chroman-2,4'-piperidin]-4-one

Cat. No.: B2741275
CAS No.: 887466-61-7
M. Wt: 315.413
InChI Key: REKNPKSWGGYSDW-UHFFFAOYSA-N
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Description

1’-(3,3-Dimethylbutanoyl)spiro[chroman-2,4’-piperidin]-4-one is a spirocyclic compound characterized by a unique structure that includes a chroman and piperidin ring system

Biochemical Analysis

Biochemical Properties

It is known that the compound contains a total of 47 bonds, including 24 non-H bonds, 8 multiple bonds, 2 rotatable bonds, 2 double bonds, and 6 aromatic bonds . This complex structure suggests that it may interact with a variety of enzymes, proteins, and other biomolecules, although specific interactions have yet to be identified.

Molecular Mechanism

The molecular mechanism of action of 1’-(3,3-Dimethylbutanoyl)spiro[chroman-2,4’-piperidin]-4-one remains largely unexplored. It is possible that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . These are speculative and require experimental validation.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1’-(3,3-Dimethylbutanoyl)spiro[chroman-2,4’-piperidin]-4-one typically involves multi-step reactions. One common approach is the condensation of chroman derivatives with piperidin-4-one under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure scalability and cost-effectiveness. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

1’-(3,3-Dimethylbutanoyl)spiro[chroman-2,4’-piperidin]-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes .

Scientific Research Applications

1’-(3,3-Dimethylbutanoyl)spiro[chroman-2,4’-piperidin]-4-one has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1’-(3,3-Dimethylbutanoyl)spiro[chroman-2,4’-piperidin]-4-one is unique due to its specific combination of chroman and piperidin rings, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

1'-(3,3-dimethylbutanoyl)spiro[3H-chromene-2,4'-piperidine]-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25NO3/c1-18(2,3)13-17(22)20-10-8-19(9-11-20)12-15(21)14-6-4-5-7-16(14)23-19/h4-7H,8-13H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REKNPKSWGGYSDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CC(=O)N1CCC2(CC1)CC(=O)C3=CC=CC=C3O2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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